molecular formula C9H13NO2 B7484413 2-methyl-N-propan-2-ylfuran-3-carboxamide

2-methyl-N-propan-2-ylfuran-3-carboxamide

Cat. No.: B7484413
M. Wt: 167.20 g/mol
InChI Key: MMUCBRPTANMVPS-UHFFFAOYSA-N
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Description

2-methyl-N-propan-2-ylfuran-3-carboxamide is an organic compound belonging to the furan family. Furans are five-membered aromatic heterocycles containing one oxygen atom. This compound is characterized by a furan ring substituted with a 2-methyl group and an N-propan-2-ylcarboxamide group at the third position. Furans are commonly found in many important compounds such as natural products, pharmaceuticals, and polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-propan-2-ylfuran-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-methylfuran with propan-2-ylamine in the presence of a suitable catalyst can yield the desired compound. The reaction conditions typically involve heating the reactants at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts in these reactors can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-propan-2-ylfuran-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted furans with different functional groups .

Scientific Research Applications

2-methyl-N-propan-2-ylfuran-3-carboxamide has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s derivatives may exhibit biological activities, making it a potential candidate for drug discovery and development.

    Medicine: Its derivatives may possess pharmacological properties, such as antimicrobial or anticancer activities, which can be explored for therapeutic applications.

    Industry: The compound can be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-propan-2-ylfuran-3-carboxamide depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The furan ring’s aromatic nature allows it to participate in π-π interactions with aromatic amino acids in proteins, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-propan-2-ylfuran-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a methyl group and an N-propan-2-ylcarboxamide group on the furan ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methyl-N-propan-2-ylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(2)10-9(11)8-4-5-12-7(8)3/h4-6H,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUCBRPTANMVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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